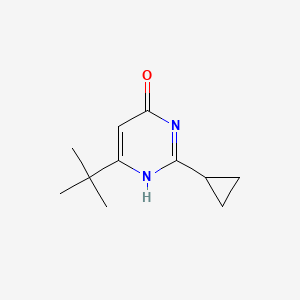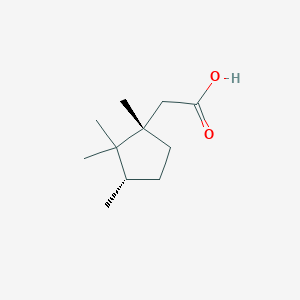
Bis(4-aminobenzoic acid)1,5-pentanediyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-aminobenzoic acid)1,5-pentanediyl is an organic compound that features two 4-aminobenzoic acid moieties connected by a 1,5-pentanediyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminobenzoic acid)1,5-pentanediyl typically involves the reaction of 4-aminobenzoic acid with a 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of the 4-aminobenzoic acid attack the bromine atoms of the 1,5-dibromopentane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Bis(4-aminobenzoic acid)1,5-pentanediyl can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles such as acyl chlorides and alkyl halides can react with the amino groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or alkylated derivatives.
科学的研究の応用
Bis(4-aminobenzoic acid)1,5-pentanediyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties
作用機序
The mechanism of action of Bis(4-aminobenzoic acid)1,5-pentanediyl involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s ability to undergo various chemical modifications also allows it to interact with different molecular targets, making it a versatile tool in research and therapeutic applications .
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar functional groups.
1,5-Pentanediamine: A compound with a similar linker but different functional groups.
Bis(4-nitrobenzoic acid)1,5-pentanediyl: An oxidized analog with nitro groups instead of amino groups.
Uniqueness
Bis(4-aminobenzoic acid)1,5-pentanediyl is unique due to its combination of two 4-aminobenzoic acid moieties and a flexible 1,5-pentanediyl linker. This structure provides a balance between rigidity and flexibility, making it suitable for various applications in materials science and pharmaceuticals .
特性
IUPAC Name |
5-(4-aminobenzoyl)oxypentyl 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c20-16-8-4-14(5-9-16)18(22)24-12-2-1-3-13-25-19(23)15-6-10-17(21)11-7-15/h4-11H,1-3,12-13,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBBFLRSDLLYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCOC(=O)C2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8006952.png)


![6-Isopropoxybenzo[d][1,3]dioxol-5-amine](/img/structure/B8006979.png)


![(2R)-3-acetamidosulfanyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B8007010.png)

![5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+](/img/structure/B8007015.png)
![2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B8007023.png)
